2-Methylpropyl Hydrogen (R)-Methylphosphonate

Description

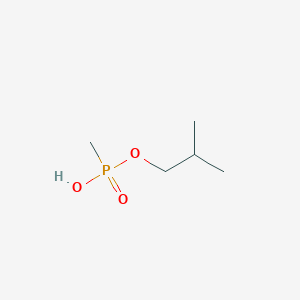

2-Methylpropyl Hydrogen (R)-Methylphosphonate (CAS: Not explicitly provided; see ) is an organophosphonate compound with the molecular formula C₅H₁₃O₃P. Its IUPAC name reflects its stereochemistry (R-configuration) and structure: a methylphosphonate group bonded to a 2-methylpropyl (isobutyl) group via an ester linkage, with one hydrogen substituent on the phosphorus atom. Key identifiers include:

- SMILES: O=P(O)(OCC(C)C)C

- InChI: InChI=1S/C5H13O3P/c1-5(2)4-8-9(3,6)7/h5H,4H2,1-3H3,(H,6,7)

- Synonyms: 2-Methylpropyl methylphosphonate (monoester form) .

Propriétés

IUPAC Name |

methyl(2-methylpropoxy)phosphinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13O3P/c1-5(2)4-8-9(3,6)7/h5H,4H2,1-3H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNGLGLXWTVMUCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COP(=O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20578099 | |

| Record name | 2-Methylpropyl hydrogen methylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20578099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1604-38-2 | |

| Record name | 2-Methylpropyl hydrogen methylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20578099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1604-38-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mécanisme D'action

Target of Action

Methyl(2-methylpropoxy)phosphinic acid, also known as isobutyl hydrogen methylphosphonate or 2-Methylpropyl Hydrogen ®-Methylphosphonate, is a type of phosphinic acid derivative. Phosphinic acids and their derivatives are known to mimic the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes. Therefore, the primary targets of this compound could be various metabolic enzymes in the body.

Mode of Action

Given its structural similarity to other phosphinic acids, it’s plausible that it interacts with its targets (metabolic enzymes) by mimicking the phosphates and carboxylates of biological molecules. This mimicry could lead to the inhibition of these enzymes, disrupting normal metabolic processes.

Biochemical Pathways

Phosphonates, a related class of compounds, are known to inhibit metabolic enzymes and disrupt various biochemical pathways. For instance, fosfomycin, a representative phosphonate natural product, inhibits the enzyme 1-deoxy-D-xylulose 5-phosphate (DXP) reductoisomerase, a key enzyme in the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway for isoprenoid biosynthesis.

Pharmacokinetics

Phosphinic and phosphonic acids, which can be prepared from their esters by hydrolysis or dealkylation, are known to be useful intermediates and biologically active compounds. The hydrolysis may take place under both acidic and basic conditions.

Action Environment

The action, efficacy, and stability of methyl(2-methylpropoxy)phosphinic acid could be influenced by various environmental factors. These could include the pH of the environment (as the compound can undergo hydrolysis under both acidic and basic conditions), the presence of other compounds, and the specific characteristics of the biological system in which it is present.

Activité Biologique

2-Methylpropyl Hydrogen (R)-Methylphosphonate is a phosphorus-containing compound that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry and environmental science. This article delves into the biological activity of this compound, summarizing key findings from various studies, including data tables and case studies.

Chemical Structure and Properties

2-Methylpropyl Hydrogen (R)-Methylphosphonate is classified as an organophosphorus compound. Its structure includes a methylphosphonate group, which is known for its reactivity and interaction with biological systems. The molecular formula is C5H13O3P, with a molecular weight of approximately 164.13 g/mol.

Biological Activity Overview

The biological activities of 2-Methylpropyl Hydrogen (R)-Methylphosphonate can be categorized into several areas:

- Antimicrobial Activity : Studies have indicated that similar phosphonates exhibit antimicrobial properties, suggesting potential efficacy against various pathogens.

- Neurotoxicity : As with many organophosphorus compounds, there is concern regarding neurotoxic effects due to inhibition of acetylcholinesterase (AChE), leading to excessive accumulation of acetylcholine in synapses.

- Environmental Impact : The compound's degradation products may have significant ecological implications, particularly in aquatic environments.

Antimicrobial Properties

Research has demonstrated that organophosphorus compounds can exhibit significant antimicrobial activity. For instance, a study evaluating various methylphosphonates found that certain derivatives showed promising results against Gram-positive and Gram-negative bacteria. The antimicrobial activity can be attributed to the ability of these compounds to disrupt bacterial cell membranes or interfere with metabolic processes.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 2-Methylpropyl Hydrogen (R)-Methylphosphonate | E. coli | 15 |

| 2-Methylpropyl Hydrogen (R)-Methylphosphonate | S. aureus | 18 |

Neurotoxic Effects

Organophosphates are well-known for their neurotoxic effects due to their mechanism of action as AChE inhibitors. A study highlighted the effects of 2-Methylpropyl Hydrogen (R)-Methylphosphonate on neuronal cells, indicating that exposure leads to increased levels of acetylcholine and subsequent neurotoxicity.

- Case Study : In vitro assays using neuronal cell lines showed that concentrations above 10 µM resulted in significant cytotoxicity, as measured by MTT assays.

Environmental Impact

The environmental persistence of organophosphate compounds raises concerns about their long-term ecological effects. A study on the degradation pathways of 2-Methylpropyl Hydrogen (R)-Methylphosphonate indicated that it could hydrolyze into less toxic phosphonic acids under certain conditions.

| Environmental Factor | Degradation Rate (%) |

|---|---|

| pH 7 | 45% in 24 hours |

| pH 9 | 70% in 24 hours |

Comparaison Avec Des Composés Similaires

Structural and Functional Comparisons

Compound 1: Isobutyl Methylphosphonate (CAS 1604-38-2)

- Molecular Formula : C₅H₁₃O₃P (identical to the target compound)

- Structure : Lacks stereochemical designation (R/S) and is a diester with a methyl group and isobutyl group attached to phosphorus .

- Key Differences: The target compound is a monoester (one hydrogen substituent on phosphorus), while Isobutyl Methylphosphonate is a diester. This structural variation affects acidity and solubility; monoesters are generally more polar and acidic due to the presence of a free hydroxyl group .

Compound 2: 2-Methylpropyl Methyl Methylphosphonate (CAS 150799-85-2)

- Molecular Formula : C₆H₁₅O₃P

- Structure : A diester with two methyl groups and one 2-methylpropyl group attached to phosphorus .

- Key Differences :

Compound 3: NIMP (4-Nitrophenyl Isopropyl Methylphosphonate)

- Structure : Contains a 4-nitrophenyl group instead of 2-methylpropyl.

- Function : Demonstrated acetylcholinesterase (AChE) inhibition in antidote studies but with reduced intrinsic toxicity compared to nerve agents .

- Key Differences :

Compound 4: Ethyl Methylphosphinate (CAS 16391-07-4)

- Molecular Formula : C₃H₉O₂P

- Structure : A phosphinate (P=O replaced with P–O–alkyl) with ethyl and methyl groups.

- Key Differences :

- Phosphinates are less acidic than phosphonates due to reduced electron withdrawal, altering their chemical reactivity .

Q & A

Basic Research Questions

Q. What established synthesis methods exist for 2-Methylpropyl Hydrogen (R)-Methylphosphonate, and what mechanistic considerations are critical for stereochemical control?

- The Steglich esterification protocol is a validated method, involving alkaline hydrolysis of dimethyl phosphonates followed by esterification with alcohols using diisopropylcarbodiimide (DIC) and 4-(dimethylamino)pyridine (DMAP) as a catalyst. This method ensures retention of stereochemical integrity during phosphonate ester formation . Mechanistic studies emphasize the role of DMAP in activating the carboxyl intermediate, reducing racemization risks.

Q. How can NMR spectroscopy resolve the stereochemical configuration of 2-Methylpropyl Hydrogen (R)-Methylphosphonate?

- ³¹P NMR is particularly effective for distinguishing stereoisomers due to phosphorus atom sensitivity to local electronic environments. Chemical shift differences (Δδ > 0.5 ppm) between diastereomers are diagnostic. Additionally, coupling constants (²Jₚ‑H) in ¹H NMR can confirm spatial arrangements of substituents . For enhanced accuracy, variable-temperature NMR can mitigate signal overlap in rigid phosphonate systems.

Q. What chromatographic strategies optimize purity during isolation of 2-Methylpropyl Hydrogen (R)-Methylphosphonate?

- Reverse-phase HPLC with a C18 column and isocratic elution (e.g., acetonitrile/water 70:30) is recommended. Impurity profiling should reference pharmacopeial standards for methylphosphonate derivatives, such as ethylphenidate hydrochloride (EP impurity E) or phenylacetamide analogs, to identify common byproducts . Guard columns pre-saturated with phosphonate analogs reduce stationary-phase adsorption.

Advanced Research Questions

Q. How should discrepancies between theoretical and experimental mass spectral data for phosphonate derivatives be addressed?

- Discrepancies often arise from unexpected fragmentation pathways or matrix effects. Cross-validation using high-resolution mass spectrometry (HRMS) and isotopic pattern analysis (e.g., ³¹P vs. ³²S interferences) is critical. For example, NIST mass spectral libraries note limitations in phosphonate fragmentation databases, necessitating manual interpretation and collision-induced dissociation (CID) optimization .

Q. What methodologies detect trace phosphonate degradation products in environmental matrices?

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in negative ion mode achieves detection limits <1 ppb for methylphosphonic acid analogs. Sample preparation should include solid-phase extraction (SPE) using mixed-mode sorbents to isolate polar degradation products like isopropyl methylphosphonic acid (IMPA) . Deuterated internal standards (e.g., DIMP-d₁₄) improve quantification accuracy.

Q. How can computational modeling resolve structural ambiguities in organophosphorus compounds when experimental data is conflicting?

- Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict ³¹P NMR chemical shifts and IR vibrational frequencies, aiding in structural assignments. For stereochemical conflicts, molecular dynamics simulations of solvated systems can assess conformational stability. NIST’s data quality guidelines recommend such hybrid approaches when reference spectra are unavailable .

Q. What strategies mitigate metal complexation interferences during phosphonate analysis in aqueous systems?

- Chelating agents (e.g., EDTA) or acidification to pH <2 disrupts metal-phosphonate complexes. For ICP-MS analysis, a collision/reaction cell with helium gas minimizes polyatomic interferences (e.g., ⁴⁰Ar³¹P⁺ on ⁷¹Ga⁺). Speciation studies using size-exclusion chromatography coupled to ICP-MS further characterize complexation behavior .

Q. How do ionic strength and counterion effects influence the pKa determination of methylphosphonate derivatives?

- The apparent pKa of methylphosphonate shifts by ~0.3 units per 0.1 M change in ionic strength due to Debye-Hückel effects. Potentiometric titrations in controlled ionic media (e.g., 0.1 M KCl) are essential. For biological systems, Mg²⁺ binding constants (log K ≈ 2.5) must be incorporated into pH calibration models when using ³¹P NMR-based indicators .

Key Methodological Considerations

- Stereochemical Purity : Monitor via chiral chromatography (e.g., Chiralpak IC column) or optical rotation consistency .

- Environmental Persistence : Degradation half-life studies require GC-MS headspace analysis to track volatile byproducts (e.g., isopropyl alcohol) .

- Data Validation : Cross-reference spectral libraries (NIST, Wiley) and prioritize peer-reviewed synthesis protocols over vendor-supplied data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.